molecular formula C4H9ClF3N B3060510 N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride CAS No. 474510-49-1

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Cat. No.: B3060510
CAS No.: 474510-49-1
M. Wt: 163.57 g/mol
InChI Key: XYLBSNZYSDBVHA-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₄H₈F₃N·HCl and a molecular weight of 163.57 g/mol . The compound exists in enantiomeric forms: the (S)-enantiomer (CAS 1389320-35-7) and the (R)-enantiomer (CAS 1389320-29-9) . It is typically provided as a solid with a purity of ≥98% and is intended for laboratory use . The trifluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Its InChIKey (XYLBSNZYSDBVHA-DOIAFFBONA-N) confirms stereochemical specificity .

Properties

IUPAC Name

1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLBSNZYSDBVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591901
Record name 1,1,1-Trifluoro-N-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474510-49-1
Record name 1,1,1-Trifluoro-N-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride typically involves the reaction of N-Methyl-1,1,1-trifluoro-2-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

N-Methyl-1,1,1-trifluoro-2-propylamine+HClN-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride\text{N-Methyl-1,1,1-trifluoro-2-propylamine} + \text{HCl} \rightarrow \text{this compound} N-Methyl-1,1,1-trifluoro-2-propylamine+HCl→N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free amine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while oxidation can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

Pesticide Development
The compound is also relevant in the field of agrochemicals. It is utilized as an intermediate for synthesizing various pesticides and herbicides. Its unique chemical structure allows for the development of more effective agrochemicals that are less harmful to non-target species while maintaining efficacy against pests .

Case Study: Insecticide Synthesis
Research has indicated that N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride can be used to synthesize benzamide insecticides. These compounds have shown effectiveness in controlling pest populations with reduced environmental impact compared to traditional insecticides .

Biochemical Research Applications

Buffering Agent
this compound is employed as a buffering agent in biological and biochemical applications. Its ability to stabilize pH levels makes it useful in various laboratory settings where precise control over reaction conditions is required .

Peptide Synthesis
The compound has been noted for its high yield in peptide synthesis processes. The trifluoromethyl group contributes to the stability and reactivity of peptide bonds, facilitating more efficient synthesis protocols .

Application AreaSpecific UseBenefits
BiochemistryBuffering AgentStabilizes pH levels
Peptide SynthesisHigh-yield synthesisEnhances reaction efficiency

Mechanism of Action

The mechanism by which N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- and (R)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

  • Structural Similarities : Both enantiomers share identical molecular formulas, functional groups (methylamine, trifluoromethyl), and physical properties (e.g., molecular weight, melting point) .
  • Key Difference : Stereochemical configuration at the chiral center leads to divergent biological activity in enantioselective applications (e.g., pharmaceuticals) .

Chloro-Substituted Amine Hydrochlorides

  • 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS 5407-04-5):
    • Molecular formula: C₅H₁₃Cl₂N (MW: 162.07 g/mol).
    • Features a chloroethyl group instead of trifluoromethyl, reducing metabolic stability but enhancing reactivity in alkylation reactions .
  • 2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1): Molecular formula: C₈H₁₈ClN·HCl (MW: 216.15 g/mol). Bulkier diisopropyl groups increase steric hindrance, limiting accessibility in nucleophilic substitutions compared to the methyl group in the target compound .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Physical Form
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine HCl 1389320-35-7 C₄H₈F₃N·HCl 163.57 ≥98% Solid
(R)-N-Methyl-1,1,1-trifluoro-2-propylamine HCl 1389320-29-9 C₄H₈F₃N·HCl 163.57 ≥95% Solid
3-Chloro-N,N-dimethylpropane-1-amine HCl 5407-04-5 C₅H₁₃Cl₂N 162.07 N/A Crystalline
2-(N,N-Diisopropylamino)ethyl Chloride HCl 4261-68-1 C₈H₁₈ClN·HCl 216.15 N/A Powder

Key Observations :

  • The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to chloro analogs, influencing solubility and receptor binding .
  • Enantiomers exhibit identical physical properties but require chiral resolution (e.g., using mandelic acid) for isolation, as seen in sertraline hydrochloride synthesis .

Biological Activity

N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound has the molecular formula C₄H₉ClF₃N. The presence of a trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development targeting various biological pathways.

The biological activity of this compound is associated with its interactions with specific receptors and enzymes. The trifluoromethyl group is known to increase lipophilicity and binding affinity to molecular targets, which can lead to significant alterations in biochemical pathways. This compound has been investigated for its effects on neurotransmission and metabolic processes.

Biological Activity

Research indicates that this compound exhibits notable activity against various biological targets. Preliminary studies suggest its potential efficacy in:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains. For instance, it demonstrated activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µM and against S. agalactiae with a MIC of 75 µM .
  • Enzyme Interaction : It is employed in studies related to enzyme mechanisms and may influence metabolic pathways by acting as a probe in biochemical assays .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Methyl-2-propylamineC₄H₁₁NNo fluorination; simpler structure
2-Trifluoromethyl-N-methylpropylamineC₄H₉F₃NSimilar trifluoromethyl group; different amine
(R)-N-Methyl-1,1,1-trifluoro-2-propylamineC₄H₉ClF₃NEnantiomeric form; potential differences in activity

The unique trifluoromethyl group combined with the chiral center in this compound enhances its biological activity compared to non-fluorinated or differently substituted amines.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Antimicrobial Properties : In one study, derivatives of N-Methyl-1,1,1-trifluoro-2-propylamine were tested against various bacterial strains. The results indicated significant bacteriostatic characteristics against Gram-positive bacteria such as S. aureus and E. faecalis .
  • Pharmacokinetic Studies : Research focusing on the pharmacokinetics of this compound revealed its potential for enhanced absorption and distribution due to the trifluoromethyl substitution. This aspect is crucial for developing therapeutic agents targeting specific diseases .

Safety and Toxicological Profiles

While exploring the biological activities of this compound, it is essential to consider its safety profile. The compound may cause skin irritation and has potential respiratory hazards if inhaled. Safety measures should be implemented when handling this chemical in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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